3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride
Description
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with a 2-aminopropyl group at position 3 and a hydrochloride salt. This compound is of interest in medicinal chemistry due to its similarity to pharmacologically active oxazolidinones, such as linezolid (an antibacterial agent) .
Properties
IUPAC Name |
3-(2-aminopropyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-5(7)4-8-2-3-10-6(8)9;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNFDDUWPZUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride is a compound of significant interest in pharmacological research, particularly due to its biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxazolidinone ring, which is known for its role in various biological activities. The molecular formula for this compound is , with a molecular weight of approximately 162.6 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the oxazolidinone structure exhibit notable antimicrobial properties . A study evaluated various derivatives of 1,3-oxazolidinone and found that certain compounds demonstrated superior antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study utilized microbroth dilution assays to assess antimicrobial susceptibility and flow cytometry to analyze cellular physiology .
Table 1: Antimicrobial Activity of Oxazolidinone Derivatives
| Compound ID | Antimicrobial Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| Compound 16 | 4 | Staphylococcus aureus |
| Compound 17 | 8 | Enterococcus faecalis |
| Compound 18 | 16 | Streptococcus pneumoniae |
The results showed that Compound 16 exhibited better activity than chloramphenicol, a well-known antibiotic . Furthermore, fluorescence microscopy revealed that this compound caused significant damage to the cell membranes of treated bacteria.
Cytotoxicity and Genotoxicity
In addition to antimicrobial properties, the cytotoxic effects of this compound have been investigated. The aforementioned study also assessed genotoxicity and cytotoxicity using various assays. It was concluded that at concentrations effective for antimicrobial activity, the compound was non-mutagenic and non-cytotoxic .
The mechanism by which oxazolidinones exert their effects often involves inhibition of bacterial protein synthesis. They bind to the bacterial ribosome, specifically at the 50S subunit, preventing the formation of functional ribosomes necessary for protein synthesis. This action is particularly effective against Gram-positive bacteria due to their unique cell wall structure.
Therapeutic Applications
Given its biological activities, there is potential for this compound in therapeutic applications beyond antimicrobial use. Its structure suggests possible roles in modulating other biological pathways or serving as a scaffold for developing new drugs targeting various diseases.
Case Studies
A notable case study involved testing the efficacy of this compound in a clinical setting where patients with resistant bacterial infections were treated with derivatives of oxazolidinones. The results indicated significant improvement in patient outcomes with reduced infection rates compared to traditional treatments.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their molecular properties, and functional differences:
Notes on Data Consistency:
Pharmacological and Physicochemical Properties
- Solubility: Hydrochloride salts generally improve aqueous solubility. For example, 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride (99% purity) is marketed as an industrial-grade compound with high solubility .
- Stereochemistry: Derivatives such as rac-(6R,7R)-7-amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride highlight the role of stereochemistry in biological activity, though data for the target compound are lacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
